molecular formula C11H13BrClNO3 B14510338 Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-19-0

Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate

Cat. No.: B14510338
CAS No.: 62805-19-0
M. Wt: 322.58 g/mol
InChI Key: DZVRPMAICZQTGO-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is a chemical compound that belongs to the class of esters It features a pyridine ring substituted with bromine and chlorine atoms, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

  • Substituted pyridine derivatives.
  • Carboxylic acids and their derivatives.
  • Coupled products with various aromatic or aliphatic groups.

Scientific Research Applications

Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for studying biological pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to its specific ester functional group and the combination of bromine and chlorine substitutions on the pyridine ring

Properties

CAS No.

62805-19-0

Molecular Formula

C11H13BrClNO3

Molecular Weight

322.58 g/mol

IUPAC Name

ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxybutanoate

InChI

InChI=1S/C11H13BrClNO3/c1-3-7(11(15)16-4-2)17-8-5-6-9(12)14-10(8)13/h5-7H,3-4H2,1-2H3

InChI Key

DZVRPMAICZQTGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl

Origin of Product

United States

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